molecular formula C14H21BrO B1625951 8-Phenoxyoctyl bromide CAS No. 52176-61-1

8-Phenoxyoctyl bromide

Cat. No. B1625951
CAS RN: 52176-61-1
M. Wt: 285.22 g/mol
InChI Key: GSSAJHSMHLLHDC-UHFFFAOYSA-N
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Patent
US04363805

Procedure details

Preparation analogously to Example 38 by the reaction of sodium phenolate with 1,8-dibromooctane to give 8-phenoxy-1-bromooctane (b.p.11 =196°-202°; yield 75%) which is reacted with excess 5-amino-5-desoxy-1.4;3.6-dianhydro-L-iditol 2-nitrate. Isolation is hydrochloride. Yield, after recrystallisation from ethanol/isopropanol: 62%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([O-:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Na+].[Br:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17]Br>>[O:7]([CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][Br:9])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation analogously to Example 38

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)CCCCCCCCBr
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.